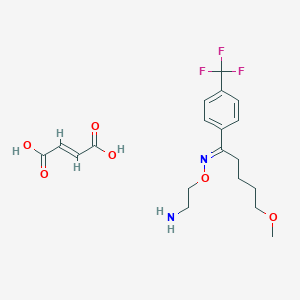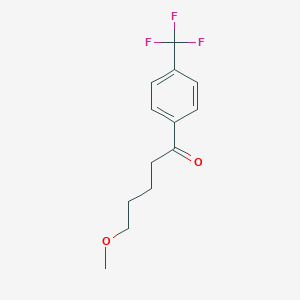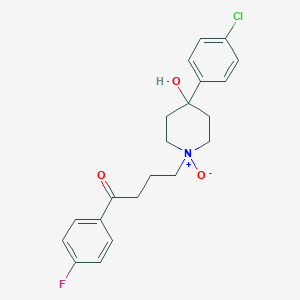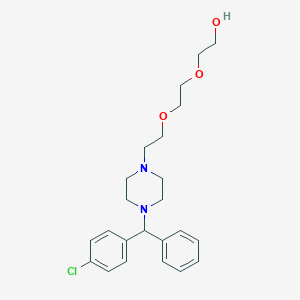
1,3-Dimethyl-5-Nitroadamantan
Übersicht
Beschreibung
“1,3-Dimethyl-5-nitroadamantane” is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 g/mol . It is also known by other names such as “3,5-DiMethyl-1-nitroadaMantane” and "DIMETHYL NITROADAMANTANE" . This compound is a potential neuroprotective agent which may aid in the treatment of neurodegenerative disorders such as Parkinson’s .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-5-nitroadamantane” consists of a three-dimensional framework of carbon atoms, known as an adamantane skeleton, which is substituted with two methyl groups and one nitro group . The InChI code for this compound is InChI=1S/C12H19NO2/c1-10-3-9-4-11 (2,6-10)8-12 (5-9,7-10)13 (14)15/h9H,3-8H2,1-2H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethyl-5-nitroadamantane” include a molecular weight of 209.28 g/mol, a computed XLogP3-AA value of 3.5, and a topological polar surface area of 45.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound is also characterized by a complexity value of 315 .
Wissenschaftliche Forschungsanwendungen
Medizin: Neuroprotektives Mittel
1,3-Dimethyl-5-Nitroadamantan: wurde als potenzielles neuroprotektives Mittel identifiziert. Es könnte eine bedeutende Rolle bei der Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit spielen . Die Fähigkeit der Verbindung, Neuronen vor Schäden oder Degeneration zu schützen, könnte entscheidend für die Behandlung von Krankheiten sein, für die es derzeit keine Heilung gibt.
Materialwissenschaft: Optoelektronische Bauelemente
Im Bereich der Materialwissenschaft wird diese Verbindung aufgrund ihrer hervorragenden photoelektrischen Eigenschaften als Rohmaterial für einkristalline lichtemittierende Körpermaterialien verwendet . Es wird häufig bei der Entwicklung organischer optoelektronischer Bauelemente und Leuchtdioden (LEDs) eingesetzt, die für die Weiterentwicklung der Displaytechnologie und energieeffizienter Beleuchtung unerlässlich sind.
Umweltwissenschaften: Analytischer Standard
This compound: dient als analytischer Standard in der Umweltwissenschaften. Seine stabile Struktur und definierten Eigenschaften machen ihn geeignet für die Kalibrierung von Instrumenten und die Gewährleistung der Genauigkeit von Umweltmessungen .
Analytische Chemie: Referenzmaterial
In der analytischen Chemie wird diese Verbindung als zertifiziertes Referenzmaterial für hochgenaue und zuverlässige Datenanalysen verwendet . Seine gut charakterisierte Natur ermöglicht eine präzise Kalibrierung von Analysegeräten, wodurch die Gültigkeit von experimentellen Ergebnissen sichergestellt wird.
Pharmakologie: Medikamentenentwicklung
Die Eigenschaften der Verbindung werden in der Pharmakologie für die Medikamentenentwicklung untersucht. Ihre strukturellen Merkmale könnten bei der Entwicklung effektiverer Medikamente mit gezielten Abgabesystemen von Vorteil sein .
Biochemie: Neurologische Forschung
Biochemisch wird This compound auf seine möglichen Auswirkungen auf neurologische Pfade und Funktionen untersucht. Es könnte Einblicke in die biochemischen Prozesse neurodegenerativer Erkrankungen liefern .
Landwirtschaft: Nanopestizidformulierung
Obwohl nicht direkt mit This compound verbunden, verwendet die Nanotechnologie in der Landwirtschaft ähnliche Adamantan-Derivate bei der Formulierung von Nanopestiziden. Diese fortschrittlichen Pestizide bieten eine kontrollierte Freisetzung und einen gezielten Transport, wodurch die Dosierung reduziert und die Umweltbelastung verringert wird .
Nanotechnologie: Medikamenten-Abgabesysteme
Die Nanotechnologie nutzt Adamantan-Derivate zur Herstellung von Nanocarriern für Medikamenten-Abgabesysteme. Diese Nanocarrier können die Wirksamkeit von Medikamenten verbessern, Nebenwirkungen reduzieren und eine gezielte Therapie ermöglichen, insbesondere bei der Krebsbehandlung .
Wirkmechanismus
Target of Action
It is suggested to be a potential neuroprotective agent , indicating that its targets could be related to neuronal function and health.
Mode of Action
As a potential neuroprotective agent , it might interact with its targets in a way that promotes neuronal health and function
Biochemical Pathways
Given its potential neuroprotective properties , it may influence pathways related to neuronal health and function. The downstream effects of these pathway alterations would likely contribute to the compound’s neuroprotective effects.
Result of Action
As a potential neuroprotective agent , it may exert effects that promote neuronal health and function
Safety and Hazards
Safety data sheets suggest that contact with skin, eyes, and clothing should be avoided when handling “1,3-Dimethyl-5-nitroadamantane”. It is also recommended to avoid dust formation, ingestion, and inhalation of vapors or dust . The compound should be handled in accordance with good industrial hygiene and safety practices .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-nitroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZFPVZJGQAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344322 | |
| Record name | 1,3-Dimethyl-5-nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6588-68-7 | |
| Record name | 1,3-Dimethyl-5-nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)



![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)





![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)

